molecular formula C19H26F2N2O2 B6087559 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

Cat. No. B6087559
M. Wt: 352.4 g/mol
InChI Key: HBYNDBPKLYDILT-UHFFFAOYSA-N
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Description

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, also known as DFEPMO, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This molecule has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide selectively inhibits the activity of the Kv1.3 channel in the brain. This channel is involved in the regulation of neuronal excitability, and its inhibition by 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to have a number of interesting effects. Specifically, 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to increase the firing rate of neurons in the brain, which can lead to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to have a number of interesting biochemical and physiological effects. Specifically, this molecule has been shown to increase the firing rate of neurons in the brain, which can lead to increased synaptic plasticity and improved learning and memory. Additionally, 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for further research. Additionally, 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to have a number of interesting biochemical and physiological effects, which may make it a useful tool for studying the brain. However, one limitation of 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide is that it is a synthetic compound, which may limit its applicability in certain types of experiments.

Future Directions

There are a number of future directions for research on 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide. One area of interest is the potential use of this molecule for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, and to determine the optimal conditions for its use in lab experiments. Finally, future research may also focus on the development of new compounds that are based on the structure of 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide, in order to further explore the potential applications of this molecule in the field of neuroscience.

Synthesis Methods

The synthesis of 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide is a complex process that involves several steps. The starting material for the synthesis is 2,4-difluorophenethylamine, which is reacted with acetic anhydride to form the corresponding N-acetyl derivative. This intermediate is then treated with piperidine to form the piperidine derivative, which is then reacted with N,N-dimethyl-4-oxobutanamide to form the final product, 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide.

Scientific Research Applications

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been studied for its potential applications in the field of neuroscience. Specifically, this molecule has been found to have a unique mechanism of action that makes it a promising candidate for further research. 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, known as the Kv1.3 channel. This channel is involved in the regulation of neuronal excitability, and its inhibition by 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide has been found to have a number of interesting effects.

properties

IUPAC Name

4-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-N,N-dimethyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c1-22(2)18(24)9-10-19(25)23-11-3-4-14(13-23)5-6-15-7-8-16(20)12-17(15)21/h7-8,12,14H,3-6,9-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYNDBPKLYDILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide

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